1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-
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Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- is an organic compound with the molecular formula C18H22O. This compound is part of the naphthalenone family and is characterized by its unique structure, which includes a naphthalenone core with a 2-methylphenyl methylene substitution. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- typically involves the condensation of 2-methylbenzaldehyde with 3,4-dihydro-2H-naphthalen-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalenone derivatives
Scientific Research Applications
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylene-3,4-dihydro-2H-naphthalen-1-one
- 3,4-Dihydro-2H-1,4-benzoxazine-5
- 3,4-Dihydropyrimidin-2(1H)-ones
Uniqueness
1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
54752-32-8 |
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Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H16O/c1-13-6-2-3-8-15(13)12-16-11-10-14-7-4-5-9-17(14)18(16)19/h2-9,12H,10-11H2,1H3 |
InChI Key |
UHHJFSUUJFXUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C2CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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